molecular formula C19H18ClN3O2 B2387753 (5-Chloro-2-methoxyphenyl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone CAS No. 2380192-33-4

(5-Chloro-2-methoxyphenyl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone

Cat. No. B2387753
CAS RN: 2380192-33-4
M. Wt: 355.82
InChI Key: PUDNKYVJWQOLDZ-UHFFFAOYSA-N
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Description

The molecule “(5-Chloro-2-methoxyphenyl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone” is a complex organic compound. It contains a methoxyphenyl group, a benzimidazole group, and an azetidine group, all connected by methanone linkages .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the individual rings (the benzimidazole and the azetidine), followed by their connection via the methanone linkage. The methoxy and chloro substituents would also need to be added in separate steps .


Molecular Structure Analysis

The molecule contains several different functional groups, including a methoxy group (-OCH3), a chloro group (-Cl), a benzimidazole group, and an azetidine group. These groups will contribute to the overall properties of the molecule .


Chemical Reactions Analysis

The reactivity of this molecule would be influenced by the different functional groups present. For example, the benzimidazole group might participate in acid-base reactions, while the azetidine ring might undergo ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar methoxy group and the aromatic rings would likely make the compound relatively non-volatile and somewhat soluble in polar solvents .

Future Directions

The potential applications of this compound would depend on its biological activity. It could be interesting to investigate its interactions with various biological targets, which could potentially lead to the development of new therapeutic agents .

properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2/c1-12-21-16-5-3-4-6-17(16)23(12)14-10-22(11-14)19(24)15-9-13(20)7-8-18(15)25-2/h3-9,14H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUDNKYVJWQOLDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CN(C3)C(=O)C4=C(C=CC(=C4)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Chloro-2-methoxyphenyl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone

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